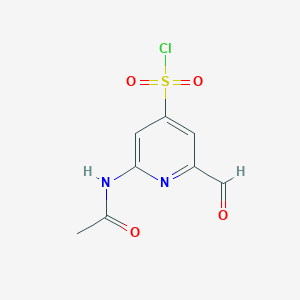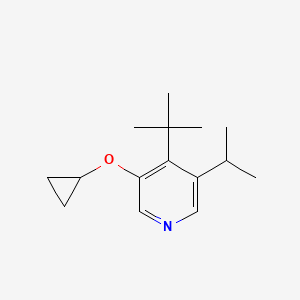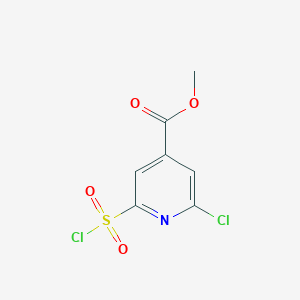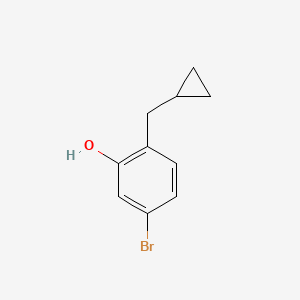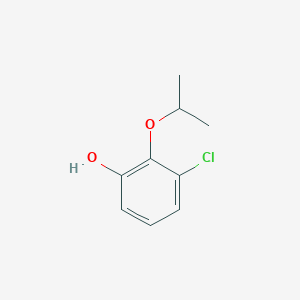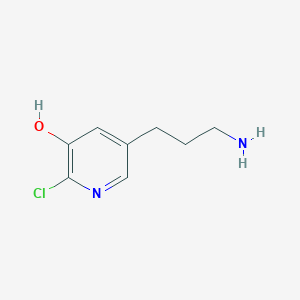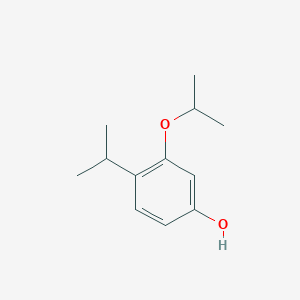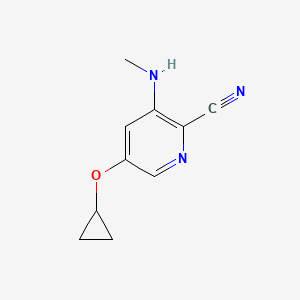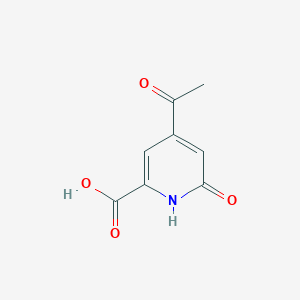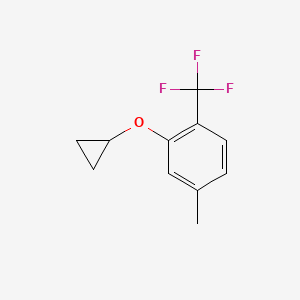
6-Tert-butoxy-4-cyclopropoxypicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butoxy-4-cyclopropoxypicolinamide is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . It is known for its unique structure, which includes a tert-butoxy group and a cyclopropoxy group attached to a picolinamide core. This compound is primarily used in research and development settings and is not intended for direct human use .
Méthodes De Préparation
The synthesis of 6-Tert-butoxy-4-cyclopropoxypicolinamide involves several steps, typically starting with the preparation of the picolinamide core. The tert-butoxy and cyclopropoxy groups are then introduced through specific reactions. One common method involves the use of tert-butyl alcohol and cyclopropyl bromide as starting materials, which react with the picolinamide under controlled conditions to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
6-Tert-butoxy-4-cyclopropoxypicolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Tert-butoxy-4-cyclopropoxypicolinamide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a bioactive molecule.
Medicine: While not used directly in medicine, it serves as a precursor for the synthesis of potential pharmaceutical compounds.
Industry: It is utilized in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Tert-butoxy-4-cyclopropoxypicolinamide involves its interaction with specific molecular targets. The tert-butoxy and cyclopropoxy groups play a crucial role in its reactivity and binding affinity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
6-Tert-butoxy-4-cyclopropoxypicolinamide can be compared with other similar compounds, such as:
4-Tert-butoxypicolinamide: Lacks the cyclopropoxy group, which may affect its reactivity and binding properties.
6-Tert-butoxy-4-methoxypicolinamide: Contains a methoxy group instead of a cyclopropoxy group, leading to different chemical and biological properties.
6-Tert-butoxy-4-ethoxypicolinamide: Features an ethoxy group, which can influence its solubility and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
4-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-11-7-9(17-8-4-5-8)6-10(15-11)12(14)16/h6-8H,4-5H2,1-3H3,(H2,14,16) |
Clé InChI |
YVYMZDSUJMXJIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=CC(=N1)C(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



